REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[O:9][C:10]([CH3:13])=[N:11][N:12]=2)[CH:5]=[CH:4][C:3]=1[C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=O)=[CH:16][CH:15]=1.[CH2:23]([N:25]1[CH2:30][CH2:29][C:28]2([C:41]3[C:33](=[CH:34][C:35]4[CH2:36][CH2:37][NH:38][C:39]=4[CH:40]=3)[O:32][CH2:31]2)[CH2:27][CH2:26]1)[CH3:24].C(N(CC)CC)C>S(Cl)(Cl)=O.C1COCC1>[CH2:23]([N:25]1[CH2:30][CH2:29][C:28]2([C:41]3[C:33](=[CH:34][C:35]4[CH2:36][CH2:37][N:38]([C:20]([C:17]5[CH:16]=[CH:15][C:14]([C:3]6[CH:4]=[CH:5][C:6]([C:8]7[O:9][C:10]([CH3:13])=[N:11][N:12]=7)=[CH:7][C:2]=6[CH3:1])=[CH:19][CH:18]=5)=[O:22])[C:39]=4[CH:40]=3)[O:32][CH2:31]2)[CH2:27][CH2:26]1)[CH3:24]
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Name
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|
Quantity
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0.53 g
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Type
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reactant
|
Smiles
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CC1=C(C=CC(=C1)C=1OC(=NN1)C)C1=CC=C(C=C1)C(=O)O
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Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
0.46 g
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Type
|
reactant
|
Smiles
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C(C)N1CCC2(CC1)COC1=CC=3CCNC3C=C12
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at room temp. for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The yellow solid was dissolved in THF (10 ml)/dichloromethane (5 ml)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was treated with 10% Na2CO3 solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The extract was dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
the residue chromatographed on silica gel eluting with 3% methanol/chloroform
|
Type
|
CUSTOM
|
Details
|
the yellow oil obtained
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Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC2(CC1)COC1=CC=3CCN(C3C=C12)C(=O)C1=CC=C(C=C1)C1=C(C=C(C=C1)C=1OC(=NN1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |